

# Spectroscopic Analysis of 4-Methoxybenzo[d]oxazole-2(3H)-thione: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-Methoxybenzo[d]oxazole-2(3H)-thione

**Cat. No.:** B581793

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This technical guide provides a detailed overview of the spectroscopic analysis of **4-Methoxybenzo[d]oxazole-2(3H)-thione**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a comprehensive analysis based on data from closely related analogs and established spectroscopic principles. The information herein serves as a robust resource for the characterization and structural elucidation of **4-Methoxybenzo[d]oxazole-2(3H)-thione** and similar molecular scaffolds.

## Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of **4-Methoxybenzo[d]oxazole-2(3H)-thione**. These predictions are derived from the analysis of benzoxazole-2-thione, anisole, and other substituted benzoxazole derivatives.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **4-Methoxybenzo[d]oxazole-2(3H)-thione**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~10.0 - 11.5	br s	N-H
~7.0 - 7.2	t	H-6
~6.7 - 6.9	d	H-5
~6.6 - 6.8	d	H-7
~3.8 - 3.9	s	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub> br s = broad singlet, t = triplet, d = doublet, s = singlet

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **4-Methoxybenzo[d]oxazole-2(3H)-thione**

Chemical Shift ( $\delta$ ) ppm	Assignment
~180 - 185	C=S (C-2)
~148 - 152	C-4
~140 - 145	C-7a
~125 - 130	C-5a
~115 - 120	C-6
~105 - 110	C-5
~100 - 105	C-7
~55 - 60	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

Table 3: Predicted FT-IR Spectroscopic Data for **4-Methoxybenzo[d]oxazole-2(3H)-thione**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3200	Medium	N-H stretch
~3000 - 3100	Medium	Aromatic C-H stretch
~2850 - 2950	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~1600 - 1620	Strong	C=C aromatic ring stretch
~1450 - 1550	Strong	Aromatic ring vibrations
~1250 - 1350	Strong	C=S stretch (Thione)
~1200 - 1250	Strong	Asymmetric C-O-C stretch (Aryl ether)
~1000 - 1050	Strong	Symmetric C-O-C stretch (Aryl ether)

Sample Preparation: KBr pellet or Nujol mull

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and FT-IR spectra, applicable to **4-Methoxybenzo[d]oxazole-2(3H)-thione** and related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for <sup>1</sup>H NMR and 100 MHz or higher for <sup>13</sup>C NMR.

Sample Preparation:

- Weigh approximately 10-20 mg of the purified **4-Methoxybenzo[d]oxazole-2(3H)-thione**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). Complete dissolution is crucial for obtaining high-resolution spectra.
- Transfer the solution into a clean, dry 5 mm NMR tube.

- If necessary, filter the solution to remove any particulate matter that could degrade spectral quality.

Data Acquisition Parameters (<sup>1</sup>H NMR):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

Data Acquisition Parameters (<sup>13</sup>C NMR):

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.
- Temperature: 298 K.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a DTGS or MCT detector.

Sample Preparation (KBr Pellet Method):

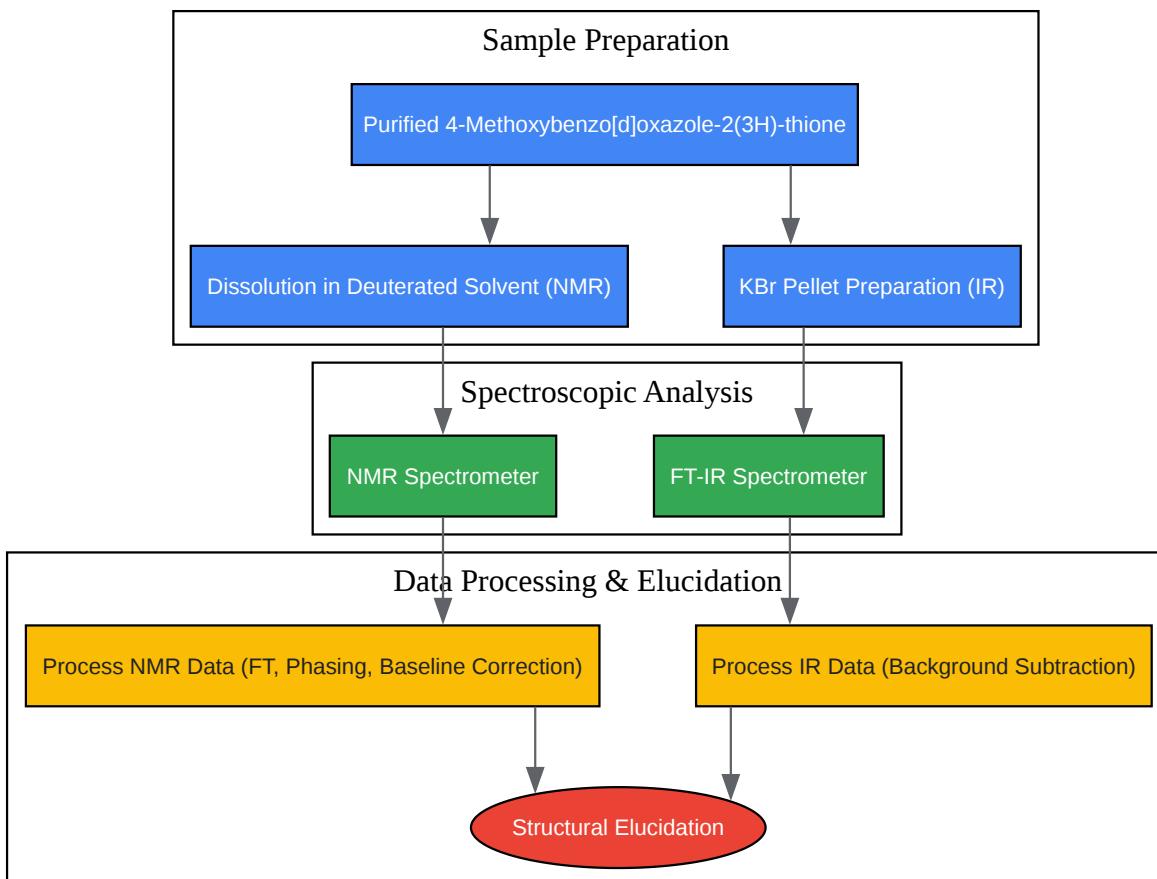
- Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Ensure a fine, homogeneous mixture is obtained.
- Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer.

#### Data Acquisition Parameters:

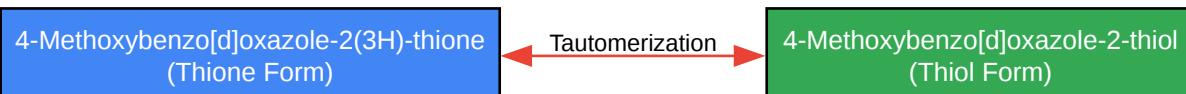
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to scanning the sample.

## Visualization of Key Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate important logical relationships and experimental workflows relevant to the spectroscopic analysis of **4-Methoxybenzo[d]oxazole-2(3H)-thione**.

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Caption: Workflow for the spectroscopic analysis of **4-Methoxybenzo[d]oxazole-2(3H)-thione**.

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